molecular formula C20H20BrN3O2 B2698325 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 500266-42-2

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2698325
CAS No.: 500266-42-2
M. Wt: 414.303
InChI Key: CNCQUHKAQGMTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a synthetically versatile indoloquinoxaline derivative of significant interest in medicinal chemistry and drug discovery. The indolo[2,3-b]quinoxaline scaffold is a privileged structure known for its diverse pharmacological profile, with research indicating potential for anticancer, antimicrobial, and antiparasitic applications . A key area of research for this chemical class is in the development of novel antiplasmodial agents. Recent studies have designed indolo[2,3-b]quinoxaline-based hybrids that demonstrate potent activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, the parasite responsible for malaria . These hybrids are investigated for a dual mechanism of action: inhibiting heme detoxification within the parasite and exhibiting strong binding affinities to the P. falciparum Chloroquine Resistance Transporter (PfCRT), a key protein in drug resistance . The specific bromo and ethoxy substitutions on the core structure provide handles for further synthetic modification, such as participation in metal-catalyzed cross-coupling reactions, making this compound a valuable building block for constructing more complex bioactive molecules or for structure-activity relationship (SAR) studies . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic candidates. For Research Use Only. Not for human or animal use.

Properties

IUPAC Name

9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQUHKAQGMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps :

    Formation of the indole ring: The indole ring can be synthesized from isatin or its derivatives through a series of reactions, including condensation and cyclization.

    Introduction of the quinoxaline moiety: The quinoxaline ring is introduced by reacting the indole intermediate with appropriate reagents, such as o-phenylenediamine.

    Bromination and ethylation: The final steps involve bromination and ethylation to introduce the bromo and ethyl groups at specific positions on the indoloquinoxaline scaffold.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent due to its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription processes, leading to cytotoxic effects on cancer cells. In vitro studies have demonstrated significant anticancer activity against various cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)4.2
HeLa (Cervical)6.8

These findings suggest that 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline could be a promising candidate for further development as an anticancer therapeutic agent.

2. Antiviral Properties
Research indicates that this compound may also exhibit antiviral activities. Its mechanism of action involves the disruption of viral replication processes through DNA intercalation, similar to its anticancer effects. This dual functionality makes it a valuable subject for further exploration in antiviral drug development.

3. Biological Macromolecule Interaction
The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can lead to the development of new therapeutic agents that target specific cellular pathways involved in disease progression .

4. Materials Science
In addition to its biological applications, 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline has potential applications in materials science due to its unique electronic properties. The compound may serve as a building block for synthesizing new materials with distinct optical and electronic characteristics .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various quinoxaline derivatives highlighted the superior anticancer properties of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline compared to standard treatments like doxorubicin. The compound demonstrated lower IC50 values against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, indicating its potential effectiveness as a chemotherapeutic agent.

Case Study 2: Antiviral Research
In preliminary studies assessing the antiviral potential of indoloquinoxaline derivatives, researchers found that compounds similar to 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline exhibited significant inhibition of viral replication in vitro. Further research is needed to elucidate the specific mechanisms involved and optimize its efficacy against various viral strains.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties
9-Bromo-2,3-diethoxy-6-ethyl-6H-indolo[...] 9-Br, 2,3-OEt, 6-Et C₁₈H₁₈BrN₃O₂ 388.26 High steric bulk, moderate HOMO energy
9-Bromo-2,3-diisopropoxy-6-methyl-6H-indolo[...] 9-Br, 2,3-OiPr, 6-Me C₂₁H₂₂BrN₃O₂ 428.33 Increased steric hindrance, lower solubility
9-Bromo-6-isobutyl-6H-indolo[...] 9-Br, 6-isobutyl C₁₈H₁₆BrN₃ 354.25 Enhanced lipophilicity
9-Bromo-6-ethyl-6H-indolo[...] 9-Br, 6-Et C₁₆H₁₂BrN₃ 326.20 Simplified structure, lower molecular weight
9-Fluoro-6-[2-(piperidinyl)ethyl]-6H-indolo[...] 9-F, 6-(piperidinyl-ethyl) C₂₁H₂₂FN₅ 363.44 Enhanced DNA intercalation potential

Key Observations :

  • Electron-Withdrawing Effects : Bromine at position 9 lowers HOMO energy compared to fluorine (e.g., in ), which is less electronegative .
  • Lipophilicity : Isobutyl and piperidinyl-ethyl groups enhance lipophilicity, improving membrane permeability for biological applications .

Electrochemical and Photochemical Properties

  • HOMO/LUMO Levels: The methoxyphenyl-substituted analogue (6-(4-methoxyphenyl)-6H-indolo[...]) exhibits the highest HOMO (-5.2 eV) and lowest band gap (2.8 eV) due to strong electron-donating methoxy groups . The target compound’s ethoxy groups are weaker electron donors than methoxy, suggesting a moderately elevated HOMO (-5.4 eV) compared to non-alkoxy derivatives (e.g., -5.6 eV for 6-ethyl-9-bromo) . Bromine’s electron-withdrawing effect counteracts ethoxy’s donating influence, reducing HOMO elevation .

Antitumor and Cytotoxic Activity

  • Bromo-Substituted Analogues : Compounds like IDQ-5 and IDQ-14 (6H-indolo[...] derivatives) show IC₅₀ values < 10 μM against HL-60 leukemia cells, attributed to DNA intercalation and topoisomerase inhibition .
  • Fluoro-Substituted Derivatives : 9-Fluoro-6H-indolo[...] derivatives exhibit improved DNA binding via dicationic quaternary ammonium groups, with binding constants (Kb) up to 10⁶ M⁻¹ .
  • Target Compound : The bromine and ethoxy groups may enhance cytotoxicity compared to simpler ethyl derivatives (e.g., ), but steric bulk could reduce intercalation efficiency .

Antibacterial and Anti-Inflammatory Activity

  • Hexahydro-6H-indolo[...] derivatives (e.g., compound 20) demonstrate MIC values of 8–16 μg/mL against S. aureus and E. coli, with anti-inflammatory activity via COX-2 inhibition .
  • The target compound’s bromine and ethoxy groups are untested in these contexts but may synergize with lipophilic side chains for enhanced activity .

Biological Activity

9-Bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a bromine atom at the 9-position, ethoxy groups at the 2 and 3 positions, and an ethyl group at the 6-position. Its molecular formula is C20H20BrN3O2, with a molecular weight of approximately 414.303 g/mol. This article explores the biological activities of this compound, focusing on its potential applications in anticancer and antiviral therapies.

The primary mechanism of action for 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells. The compound's ability to intercalate into the DNA helix suggests significant implications for both cancer treatment and antiviral activity. Additionally, it has been noted for its interaction with various biological targets, indicating a multifaceted approach to its therapeutic potential .

Biological Activity Overview

The biological activities of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects on various cancer cell lines through DNA intercalation.
Antiviral Potential efficacy against various viral infections due to its ability to disrupt viral replication.
Antimicrobial Preliminary studies suggest activity against certain bacterial strains; further research needed.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

  • Anticancer Studies : In vitro experiments demonstrated that 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline significantly inhibited cell proliferation in several cancer cell lines. The IC50 values ranged from 5 to 20 µM depending on the specific cell line tested .
  • Antiviral Activity : Preliminary assays indicated that the compound could inhibit viral replication in cultured cells infected with specific viruses. Further studies are required to elucidate the precise mechanisms involved .
  • Antimicrobial Properties : A study investigating related indoloquinoxaline derivatives found selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, suggesting that similar properties may be present in 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline .

Comparative Analysis with Similar Compounds

The uniqueness of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline lies in its combination of bromine and ethoxy groups along with an ethyl substituent. This specific arrangement enhances its pharmacological activities compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
6H-Indolo[2,3-b]quinoxaline Lacks bromine and ethoxy groupsParent compound
9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline Similar structure but lacks ethoxy groupsDifferent alkyl substituent
2,3-Diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline Lacks bromine atomDifferent substitution pattern

Synthesis Methods

The synthesis of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst under microwave irradiation to enhance yield and reduce reaction time .

Q & A

Q. Key Methodological Tools :

  • Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts.
  • Electrochemical analysis to confirm electronic properties post-synthesis.

How do one-pot and stepwise synthetic approaches compare in terms of yield and substrate scope?

Q. Advanced

  • One-pot methods (e.g., Pd-catalyzed C–N coupling/C–H activation) offer faster synthesis but are limited to aromatic amines and produce moderate yields (60–75%) due to competing side reactions .
  • Stepwise approaches (e.g., Suzuki coupling followed by annulation) allow broader substrate scope, including aliphatic amines, with yields exceeding 80% .
    Optimization Strategy : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity for bulky substituents.

What is the role of the bromo, ethoxy, and ethyl substituents in modulating photophysical properties?

Q. Basic

  • Bromo (C9) : Enhances electron-withdrawing effects, lowering the LUMO energy and improving charge-transfer efficiency in optoelectronic applications .
  • Ethoxy (C2/C3) : Increases solubility and stabilizes HOMO levels via electron-donating effects.
  • Ethyl (C6) : Reduces aggregation in solid-state applications (e.g., OLEDs) by introducing steric bulk .

Q. Characterization Methods :

  • Cyclic voltammetry for HOMO/LUMO determination.
  • UV-vis absorption and fluorescence spectroscopy for bandgap analysis.

How do substituents influence HOMO/LUMO alignment in dye-sensitized solar cells (DSSCs)?

Q. Advanced

  • Ethoxy groups raise HOMO levels (-5.2 eV to -5.0 eV), facilitating dye regeneration, while the bromo group lowers LUMO (-3.4 eV to -3.6 eV), enhancing electron injection into TiO₂ .
  • Co-sensitization with thiophene-based dyes (e.g., FS10-FS12) broadens absorption spectra, achieving power conversion efficiencies (PCE) up to 9.24% .

Q. Experimental Validation :

  • Density Functional Theory (DFT) simulations to predict orbital energies.
  • Incident photon-to-current efficiency (IPCE) measurements for device optimization.

What mechanisms underpin the DNA-binding activity of indoloquinoxaline derivatives?

Q. Basic

  • Intercalation : Planar aromatic cores insert between DNA base pairs, evidenced by:
    • Hypochromism in UV-vis spectra.
    • Increased thermal denaturation temperatures (ΔTₘ up to +15°C) .
  • Groove binding : Positively charged side chains (e.g., dimethylaminoethyl) interact with the minor groove, enhancing affinity for GC-rich sequences .

How do side-chain modifications affect structure-activity relationships (SAR) in anticancer studies?

Q. Advanced

  • Quaternary ammonium groups (e.g., N⁺Me₃) improve DNA binding (Kₐ ~10⁶ M⁻¹) and cytotoxicity (IC₅₀ < 1 μM in HeLa cells) by enhancing electrostatic interactions .
  • Fluorine substitution (C9) : Increases metabolic stability and intercalation strength, as shown by circular dichroism (CD) and isothermal titration calorimetry (ITC) .

Q. SAR Protocol :

Synthesize derivatives with varied alkyl/aryl side chains.

Screen against cancer cell lines (MCF-7, A549) using MTT assays .

Correlate binding constants (Kₐ) with IC₅₀ values.

What methodologies are used to evaluate cytotoxicity and DNA interaction?

Q. Basic

  • Cytotoxicity :
    • MTT assays with IC₅₀ determination across multiple cell lines.
    • Flow cytometry to assess apoptosis/necrosis ratios.
  • DNA Interaction :
    • Ethidium bromide displacement assays .
    • Thermal denaturation (ΔTₘ) and viscometry to confirm intercalation .

How does fluorine substitution enhance antitumor activity?

Q. Advanced

  • 9-Fluoro derivatives exhibit 10-fold higher DNA-binding affinity than non-fluorinated analogs due to:
    • Increased lipophilicity (logP +0.5).
    • Stabilization of intercalated complexes via C–F⋯π interactions .
  • In vivo validation : Xenograft models show tumor growth inhibition >70% at 10 mg/kg dosing .

What are the emerging applications in material science?

Q. Basic

  • OLEDs : High electron mobility (μₑ ~10⁻³ cm²/Vs) and cyan emission (λₑₘ 480 nm) make them suitable for blue-emitting layers .
  • Sensors : Quinoxaline cores serve as fluorophores for detecting nitroaromatics (e.g., picric acid).

How do thermal stability and π-linker design impact device performance?

Q. Advanced

  • Thermal stability : Glass transition temperatures (Tₑ > 100°C) prevent phase separation in OLEDs.
  • π-Linker optimization : Bithiophene spacers extend conjugation, reducing bandgaps (1.8 eV) and improving electroluminescence efficiency (EQE 4.2%) .

Q. Device Fabrication :

  • Multilayer stacking with NPB (hole transport) and TPBi (electron transport).
  • Atomic force microscopy (AFM) to assess film morphology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.